

# Sulbactam-Durlobactam: A Promising Agent Against Pathogenic Burkholderia Species

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## Compound of Interest

Compound Name: *Durlobactam*

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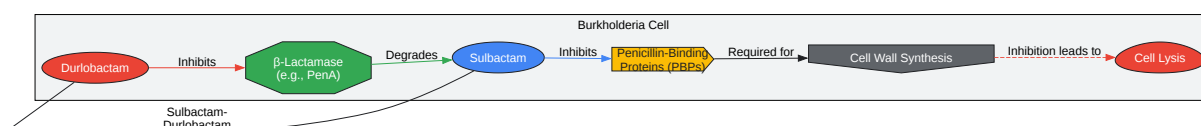
The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant global health threat. Among these are species of the genus *Burkholderia*, which are intrinsically resistant to multiple antibiotics and can cause severe infections such as melioidosis and glanders, as well as chronic lung infections in individuals with cystic fibrosis.[1][2] Sulbactam-**durlobactam** (SUL-DUR), a novel  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination, has demonstrated potent in vitro and in vivo activity against these challenging pathogens, offering a potential new therapeutic option.[2][3] This technical guide provides a comprehensive overview of the activity of sulbactam-**durlobactam** against *Burkholderia* species, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used in its evaluation.

## Mechanism of Action

Sulbactam, a first-generation  $\beta$ -lactamase inhibitor, also possesses intrinsic antibacterial activity against a limited number of bacterial species, including *Acinetobacter* and *Burkholderia*. [1][4] Its primary mode of action is the inhibition of penicillin-binding proteins (PBPs), specifically PBP1 and PBP3 in *Acinetobacter*, which are essential enzymes for bacterial cell wall synthesis.[5] However, the efficacy of sulbactam alone is often compromised by the production of  $\beta$ -lactamases by bacteria.[1]

**Durlobactam** (formerly ETX2514) is a novel, broad-spectrum diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor with potent activity against Ambler class A, C, and D serine  $\beta$ -lactamases. [4][6][7] Unlike earlier  $\beta$ -lactamase inhibitors, **durlobactam** effectively neutralizes the  $\beta$ -

lactamases commonly produced by *Burkholderia* species, such as the class A PenA  $\beta$ -lactamase.[2][8] By forming a stable covalent complex with these enzymes, **durlobactam** protects sulbactam from degradation, allowing it to exert its antibacterial effect on the PBPs.[2][5] This synergistic interaction restores the activity of sulbactam against otherwise resistant *Burkholderia* isolates.



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Mechanism of action of sulbactam-**durlobactam** against *Burkholderia*.

## In Vitro Susceptibility Data

Comprehensive in vitro studies have been conducted to evaluate the activity of sulbactam-**durlobactam** against a range of pathogenic *Burkholderia* species. The following tables summarize the minimum inhibitory concentration (MIC) data for sulbactam-**durlobactam** and comparator agents against clinical isolates of *Burkholderia cepacia* complex (BCC), *B. gladioli*, *B. mallei*, and *B. pseudomallei*.

Table 1: In Vitro Activity of Sulbactam-**Durlobactam** and Comparators against *Burkholderia cepacia* Complex and *B. gladioli* Isolates (n=150)[8]

Antibiotic	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	% Susceptible
Sulbactam-Durlobactam	0.25 - >64	2	8	87.3
Sulbactam	1 - >64	64	>64	-
Durlobactam	≤0.03 - >64	4	16	-
Ceftazidime-Avibactam	0.12 - >256	2	8	90

Susceptibility breakpoint for sulbactam-**durlobactam** is ≤4/4 µg/mL.

Table 2: In Vitro Activity of Sulbactam-**Durlobactam** and Comparators against *Burkholderia mallei* and *B. pseudomallei* Isolates

Species	Antibiotic	n	MIC Range (µg/mL)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	% Susceptible
B. mallei	Sulbactam-Durlobactam	30	0.5 - 2	1	2	100
	Sulbactam	30	2 - 16	8	8	-
	Durlobactam	30	2 - 16	8	16	-
B. pseudomallei	Sulbactam-Durlobactam	28	0.25 - 2	0.25	0.5	100
	Sulbactam	28	1 - 32	8	16	-
	Durlobactam	28	4 - >32	16	32	-

Data sourced from Shapiro et al., 2021.[1][2] Susceptibility breakpoint for sulbactam-**durlobactam** is  $\leq 4/4$   $\mu\text{g/mL}$ .

The data clearly indicate that the addition of **durlobactam** significantly enhances the activity of sulbactam against all tested Burkholderia species. For *B. cepacia* complex and *B. gladioli*, sulbactam-**durlobactam** demonstrated comparable activity to ceftazidime-avibactam.[8] Notably, 100% of *B. mallei* and *B. pseudomallei* isolates were susceptible to sulbactam-**durlobactam** at a concentration of  $\leq 4/4$   $\mu\text{g/mL}$ . [2]

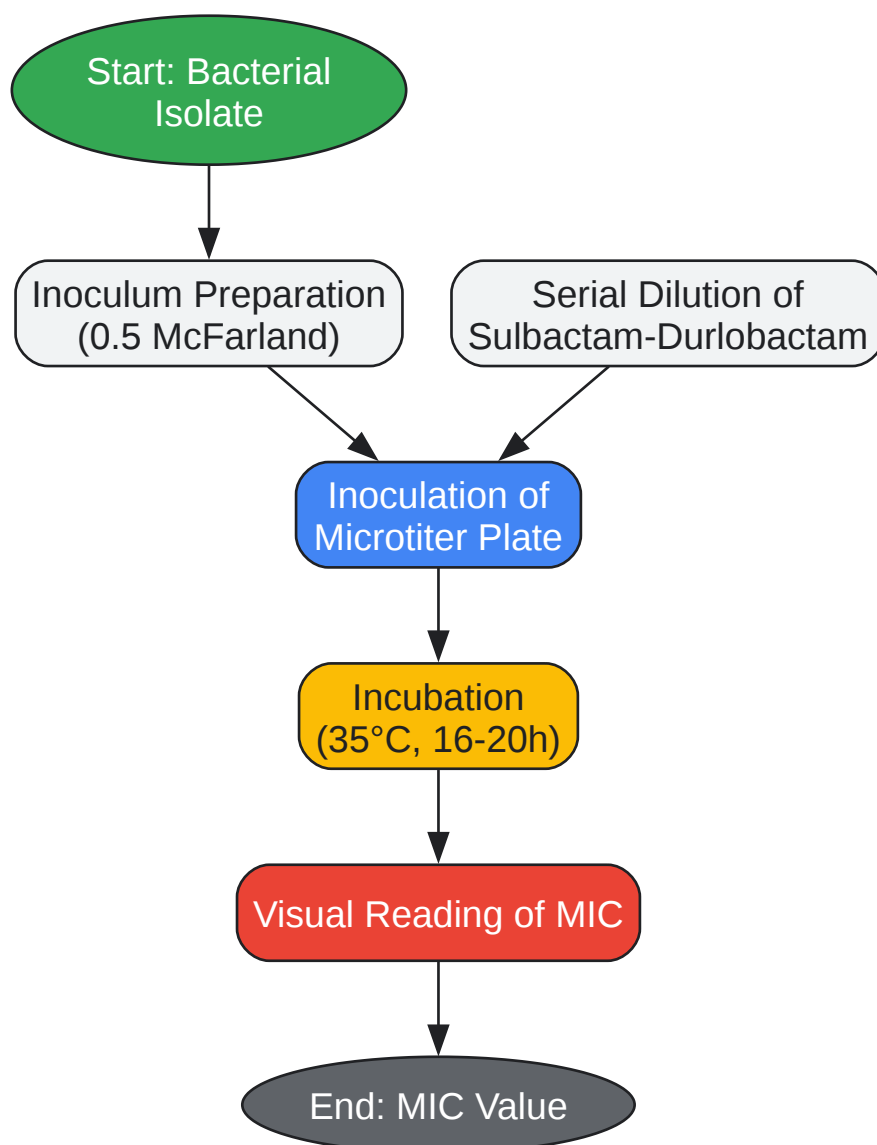
## Experimental Protocols

The in vitro susceptibility data presented above were generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).

## Antimicrobial Susceptibility Testing

The antibacterial activity of sulbactam alone and in combination with a fixed concentration of **durlobactam** (typically 4 mg/L) was determined following CLSI guidelines.[6][9]

- Method: Broth microdilution is the standard method employed.
- Media: Cation-adjusted Mueller-Hinton broth is used for growing the bacterial isolates.
- Inoculum: A standardized bacterial inoculum is prepared to a final concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- Incubation: The microdilution plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 16-20 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.



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Workflow for in vitro susceptibility testing of sulbactam-**durlobactam**.

## Bacterial Isolates

The studies utilized a diverse collection of clinical isolates of *Burkholderia* species obtained from various sources, including patients with cystic fibrosis.[1] This ensures that the susceptibility data is representative of the strains encountered in a clinical setting. The species and strains tested include:

- *Burkholderia cepacia* complex (BCC): *B. cenocepacia*, *B. multivorans*, *B. vietnamiensis*, *B. dolosa*, and others.

- Burkholderia gladioli
- Burkholderia mallei
- Burkholderia pseudomallei

## In Vivo Efficacy

In addition to the robust in vitro activity, sulbactam-**durlobactam** has demonstrated efficacy in a murine model of melioidosis caused by *B. pseudomallei*.<sup>[6][9]</sup> In this model, treatment with sulbactam-**durlobactam** resulted in a significantly higher survival rate compared to untreated controls and showed comparable or superior efficacy to standard-of-care antibiotics.<sup>[6]</sup>

## Conclusion

Sulbactam-**durlobactam** exhibits potent activity against a broad range of pathogenic Burkholderia species, including the biothreat agents *B. mallei* and *B. pseudomallei*, as well as the opportunistic pathogens of the *B. cepacia* complex. The combination of **durlobactam**'s effective inhibition of key  $\beta$ -lactamases and sulbactam's intrinsic antibacterial activity provides a powerful tool to combat these difficult-to-treat infections. The promising in vitro and in vivo data warrant further clinical investigation to establish the role of sulbactam-**durlobactam** in the treatment of infections caused by Burkholderia species.

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